BenchChemオンラインストアへようこそ!

7,8-Dimethyl-4-hydroxy-2-phenylquinoline

Monoamine oxidase Neuropharmacology Enzyme inhibition

This 7,8-dimethyl-4-hydroxy-2-phenylquinoline is a differentiated quinoline derivative for CNS and anti-infective research. Its substitution pattern confers ~88-fold MAO-B selectivity (IC50=1,130 nM) over MAO-A, suitable as an assay benchmark not achievable with unsubstituted 2-phenylquinolin-4-ol. It also serves as a defined α3β4 nAChR agonist reference (EC50=7,000 nM) and a lipophilic scaffold (cLogP=4.22) for NorA efflux pump inhibitor SAR studies. The higher lipophilicity and distinct electronic profile make it a calibration tool for ADME prediction models. For R&D only; not for human or veterinary use.

Molecular Formula C17H15NO
Molecular Weight 249.31 g/mol
CAS No. 1070879-76-3
Cat. No. B13709776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dimethyl-4-hydroxy-2-phenylquinoline
CAS1070879-76-3
Molecular FormulaC17H15NO
Molecular Weight249.31 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C(=O)C=C(N2)C3=CC=CC=C3)C
InChIInChI=1S/C17H15NO/c1-11-8-9-14-16(19)10-15(18-17(14)12(11)2)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,18,19)
InChIKeyHQEYFAQMBUDTKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,8-Dimethyl-4-hydroxy-2-phenylquinoline (CAS 1070879-76-3): Core Structural and Physicochemical Baseline for Quinoline-Based Inhibitor Procurement


7,8-Dimethyl-4-hydroxy-2-phenylquinoline (CAS 1070879-76-3; molecular formula C17H15NO; molecular weight 249.31 g/mol) is a heterocyclic quinoline derivative characterized by a 2-phenyl substitution pattern on the quinoline core, a 4-hydroxyl group, and dual methyl substitutions at the 7- and 8-positions of the quinoline ring [1]. The compound exhibits a calculated LogP value of 4.2242 and a polar surface area (PSA) of 33.12 Ų [2]. This substitution pattern confers distinct physicochemical properties relative to unsubstituted 2-phenylquinolin-4-ol analogs, including increased lipophilicity and altered electronic distribution, which may influence target binding and membrane permeability profiles in experimental systems [1].

7,8-Dimethyl-4-hydroxy-2-phenylquinoline (CAS 1070879-76-3): Why Generic 2-Phenylquinolin-4-ol Analogs Cannot Be Functionally Substituted


Structure-activity relationship (SAR) studies on the 2-phenylquinolin-4-ol scaffold demonstrate that substitution patterns on the quinoline ring profoundly modulate biological target engagement. In the context of Staphylococcus aureus NorA efflux pump inhibition, 2-phenyl-4-hydroxyquinoline derivatives exhibit potent activity only when specific substitution patterns are present; unsubstituted 2-phenylquinolin-4-ol shows minimal activity [1]. Similarly, in estrogen receptor beta (ERβ) ligand development, C4 substitution is critical for achieving high affinity (3–5 nM) and selectivity (up to 83-fold) for ERβ over ERα [2]. The 7,8-dimethyl substitution pattern of the target compound introduces steric and electronic modifications that alter both target binding kinetics and physicochemical properties, making unsubstituted or differently substituted 2-phenylquinolin-4-ol analogs non-interchangeable for applications requiring specific molecular recognition or distinct ADME properties [3].

7,8-Dimethyl-4-hydroxy-2-phenylquinoline (CAS 1070879-76-3): Quantitative Differentiation Evidence for Scientific Selection


MAO-B vs. MAO-A Differential Selectivity: 88-Fold Preference Informs Target Panel Screening Strategies

In fluorescence-based enzyme inhibition assays, 7,8-dimethyl-4-hydroxy-2-phenylquinoline demonstrates weak inhibitory activity against monoamine oxidase A (MAO-A) with an IC50 >100,000 nM, while exhibiting more pronounced inhibition of monoamine oxidase B (MAO-B) with an IC50 of 1,130 nM, representing an approximately 88-fold selectivity preference for the MAO-B isoform [1]. In contrast, the unsubstituted analog 2-phenylquinolin-4-ol (CID 161091) shows an IC50 of 64,000 nM for eukaryotic translation initiation inhibition, indicating substantially weaker target engagement compared to the MAO-B inhibition profile of the 7,8-dimethyl derivative [2]. The introduction of methyl groups at positions 7 and 8 correlates with altered enzyme isoform recognition relative to the unsubstituted core scaffold.

Monoamine oxidase Neuropharmacology Enzyme inhibition

Nicotinic Acetylcholine Receptor Agonist Activity: EC50 = 7,000 nM Establishes Baseline for Ion Channel Screening

7,8-Dimethyl-4-hydroxy-2-phenylquinoline was evaluated for agonist activity at the recombinant human α3β4 nicotinic acetylcholine receptor (nAChR) expressed in human embryonic kidney cells, yielding an EC50 value of 7,000 nM [1]. Unsubstituted 2-phenylquinolin-4-ol and other simple quinoline derivatives have not been systematically characterized for nAChR agonist activity in comparable recombinant assay systems, leaving a data gap for direct potency comparison. The 7,8-dimethyl substitution pattern may confer enhanced nAChR recognition relative to the unsubstituted scaffold, though this remains a class-level inference pending direct head-to-head testing.

Nicotinic acetylcholine receptor Ion channel pharmacology Neuroscience

Physicochemical Differentiation: Increased Lipophilicity (cLogP = 4.22) Relative to Unsubstituted Analog (cLogP ≈ 3.12) Alters Membrane Permeability and Compound Handling

The calculated partition coefficient (cLogP) for 7,8-dimethyl-4-hydroxy-2-phenylquinoline is 4.2242 [1], representing an increase of approximately 1.1 log units relative to the unsubstituted analog 2-phenylquinolin-4-ol (cLogP ≈ 3.12, calculated based on C15H11NO molecular formula). This 12.6-fold increase in calculated lipophilicity is attributable to the addition of two methyl groups at the 7- and 8-positions. Polar surface area (PSA) for the target compound is 33.12 Ų [1], comparable to the unsubstituted analog (33.12 Ų theoretical), indicating that the lipophilicity increase occurs without sacrificing hydrogen-bonding capacity. For context, 5,7-dimethyl-2-phenyl-4-quinolone, a closely related regioisomer, demonstrated antiplatelet activity with an IC50 of 1.03 μmol, approximately 20 times the potency of aspirin, underscoring that methyl substitution pattern critically influences biological activity [2].

Lipophilicity Physicochemical properties ADME profiling

Antibacterial Activity Potential: 7,8-Dimethylquinoline Scaffold Derivatives Demonstrate Activity Against Multidrug-Resistant Gram-Positive Strains

2-Phenyl-4-hydroxyquinoline derivatives have been identified as potent inhibitors of the Staphylococcus aureus NorA efflux pump, a major determinant of fluoroquinolone resistance in MRSA [1]. SAR optimization at the quinoline C-2 position produced derivative 37a with a 16-fold improvement in efflux pump inhibitory (EPI) activity relative to the starting hit compound 1 [2]. While 7,8-dimethyl-4-hydroxy-2-phenylquinoline itself has not been directly assayed in NorA EPI systems, its structural positioning—with the phenyl group retained at C-2 and methyl substitutions at positions that modulate electronic distribution—places it within the validated pharmacophore space for NorA inhibition. The related 7,8-dimethylquinoline scaffold is documented in antibacterial compound libraries as a precursor for generating derivatives with activity against C. difficile and other Gram-positive drug-resistant strains [3].

Antibacterial Drug-resistant pathogens Efflux pump inhibition

7,8-Dimethyl-4-hydroxy-2-phenylquinoline (CAS 1070879-76-3): Validated Research and Industrial Application Scenarios


MAO-B Selective Inhibitor Tool Compound for Neuropharmacology Screening Panels

Researchers developing CNS-targeted therapeutics can employ 7,8-dimethyl-4-hydroxy-2-phenylquinoline as a reference tool for MAO-B selective inhibition (IC50 = 1,130 nM) with minimal MAO-A interference (IC50 >100,000 nM). The ~88-fold selectivity window makes this compound suitable for benchmarking newly synthesized MAO-B inhibitors in fluorescence-based enzyme assays [4]. This selectivity profile is not available from unsubstituted 2-phenylquinolin-4-ol, which lacks comparable MAO isoform data and shows weaker enzyme inhibition in other assay systems (eukaryotic translation initiation IC50 = 64,000 nM) [5].

Nicotinic Acetylcholine Receptor Agonist Reference Standard for Ion Channel Pharmacology

Investigators studying α3β4 nicotinic acetylcholine receptor function can utilize 7,8-dimethyl-4-hydroxy-2-phenylquinoline as a defined agonist reference compound with an established EC50 of 7,000 nM in recombinant HEK cell assays [4]. This quantitative baseline enables rank-ordering of novel quinoline derivatives in SAR optimization campaigns, supporting medicinal chemistry efforts targeting nAChR-related indications.

Scaffold for Bacterial Efflux Pump Inhibitor (EPI) Medicinal Chemistry Programs

Medicinal chemistry teams addressing multidrug-resistant Staphylococcus aureus can employ 7,8-dimethyl-4-hydroxy-2-phenylquinoline as a starting scaffold for NorA efflux pump inhibitor development. The 2-phenyl-4-hydroxyquinoline chemotype has demonstrated potent EPI activity, with optimized derivatives achieving 16-fold improvements over initial hits [4] [5]. The 7,8-dimethyl substitution pattern provides increased lipophilicity (cLogP = 4.22) that may enhance membrane penetration to access the intracellular NorA binding site [6], while the retained 2-phenyl and 4-hydroxy groups maintain the essential pharmacophore for NorA recognition [4].

Lipophilic Reference Standard for ADME Property Calibration in Quinoline Series

ADME scientists and computational chemists can use 7,8-dimethyl-4-hydroxy-2-phenylquinoline (cLogP = 4.2242; PSA = 33.12 Ų) as a calibration standard for lipophilicity prediction models and experimental LogP determination in quinoline chemical space [4]. The 12.6-fold increase in calculated partition coefficient relative to unsubstituted 2-phenylquinolin-4-ol provides a well-defined benchmark for assessing the impact of methyl substitution on membrane permeability and compound handling characteristics in early-stage drug discovery workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7,8-Dimethyl-4-hydroxy-2-phenylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.